methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate
Overview
Description
Methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a bromine atom at the 6th position, a cyclopropyl group at the 1st position, and a carboxylate ester group at the 4th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution (S_NAr) reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Oxidation Reactions: The indole ring can undergo oxidation reactions to form various oxidized derivatives using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or acetic acid.
Cyclopropylation: Cyclopropyl bromide with sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Esterification: Methanol with sulfuric acid or Fischer esterification conditions.
Major Products Formed
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
Methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The bromine atom and cyclopropyl group may enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-1H-indole-4-carboxylate: Similar structure but lacks the cyclopropyl group.
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate: Similar structure but with different positions of the bromine and carboxylate groups.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Different substituents but similar indole core.
Uniqueness
Methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate is unique due to the specific combination of substituents on the indole ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
methyl 6-bromo-1-cyclopropylindole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-17-13(16)11-6-8(14)7-12-10(11)4-5-15(12)9-2-3-9/h4-7,9H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKCXIIGYSWMRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CN(C2=CC(=C1)Br)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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